molecular formula C10H14N2O6 B117387 2'-C-methyluridine CAS No. 31448-54-1

2'-C-methyluridine

Cat. No. B117387
CAS RN: 31448-54-1
M. Wt: 258.23 g/mol
InChI Key: NBKORJKMMVZAOZ-VPCXQMTMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-C-methyluridine is a uridine analog . Uridine has potential antiepileptic effects, and its analogs can be used to study anticonvulsant and anxiolytic activities, as well as to develop new antihypertensive agents .


Synthesis Analysis

The synthesis of nucleoside analogs like 2’-C-methyluridine involves generating modifications within the sugar backbone of nucleoside analogs . The synthetic strategies employed focus on the more popular scaffolds seen in medicinal chemistry, including modifications to ribose-based nucleosides .


Molecular Structure Analysis

The molecular formula of 2’-C-methyluridine is C10H14N2O6 . Its average mass is 258.228 Da and its monoisotopic mass is 258.085175 Da .


Chemical Reactions Analysis

The chemical reactions involving 2’-C-methyluridine are complex. For instance, a method of N-cyclohexyl-N’-β-(4-methylmorpholinium) ethylcarbodiimide p-toluenesulfonate (CMCT) labelling coupled with liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS/MS) analysis has been established for the sensitive determination of uridine modifications in RNA .

Scientific Research Applications

Application in Hepatitis C Treatment

  • Summary of Application: 2’-C-methyluridine is a key intermediate in the synthesis of nucleoside anti-hepatitis C drugs . It has a large structural similarity to natural nucleosides and can interfere with or directly affect the metabolic process of nucleic acids, blocking the biosynthesis of proteins and nucleic acids for therapeutic purposes .
  • Methods of Application: The 2’-C-methyluridine is used as an important raw material for the synthesis of 2’-C-methylcytosine nucleoside . This compound can interfere with or directly affect the metabolism of nucleic acids in the body and block the biosynthesis of nucleic acids and proteins .
  • Results or Outcomes: In terms of anti-HCV, 2’-C-methylpyrimidine nucleoside is a key intermediate for many new anti-HCV drugs . According to reports, in order to improve its oral bioavailability, Pierra made some structural modifications to synthesize NM283 in anti-HCV infection. Animals and clinical trials have achieved ideal results .

Application in Leukemia Treatment

  • Summary of Application: 2’-C-methyluridine is also used in the treatment of leukemia . It is used as an intermediate in the synthesis of drugs that have shown good efficacy in the treatment of diseases, especially antiviral and antitumor .
  • Methods of Application: Studies have shown that replacing the 2′-OH of Ara-C with -CH3 can inhibit the growth of leukemia cells L120 . Based on this principle, Li Synthesized 2’-deoxy-2’-C-β-methylcytidine and its phosphoramidite derivatives using 2’-C-methyluridine as an intermediate in subsequent studies .
  • Results or Outcomes: Both 2’-deoxy-2’-C-β-methylcytidine and its phosphoramidite derivatives are highly toxic to leukemia L1210 .

Application in RNA Modification

  • Summary of Application: Ribose methylation is among the most ubiquitous modifications found in RNA. 2′-O-methyluridine is found in rRNA, snRNA, snoRNA and tRNA of Archaea, Bacteria, and Eukaryota . Moreover, 2′-O-methylribonucleosides are promising starting materials for the production of nucleic acid-based drugs .
  • Methods of Application: A novel enzyme was found using a screening strategy that employs Escherichia coli uracil auxotroph and the metagenomic libraries . A 2′-O-methyluridine hydrolase (RK9NH) has been identified together with an aldolase (RK9DPA)—forming a part of a probable gene cluster that is involved in the degradation of 2′-O-methylated nucleosides .
  • Results or Outcomes: The RK9NH nucleoside hydrolase could be engineered to enzymatically produce 2′-O-methylated nucleosides that are of great demand as raw materials for production of nucleic acid-based drugs . Moreover, RK9NH nucleoside hydrolase converts 5-fluorouridine, 5-fluoro-2′-deoxyuridine and 5-fluoro-2′-O-methyluridine into 5-fluorouracil, which suggests it could be employed in cancer therapy .

Application in RNA Modification Detection

  • Summary of Application: 2’-C-methyluridine can be used in the detection of uridine modifications in RNA . The discovery of dynamic and reversible modifications in messenger RNA (mRNA) is opening new directions in RNA modification-mediated regulation of biological processes .
  • Methods of Application: A method of N-cyclohexyl-N’-β-(4-methylmorpholinium) ethylcarbodiimide p-toluenesulfonate (CMCT) labelling coupled with liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS/MS) analysis has been established for the sensitive determination of uridine modifications in RNA .
  • Results or Outcomes: The detection sensitivities of uridine modifications in RNA increased up to 1408 fold upon CMCT labelling . The study identified the distinct existence of 5-methyluridine (m5U) in mRNA of various mammalian cells and tissues .

Application in Epitranscriptomics

  • Summary of Application: 2’-C-methyluridine is involved in the field of epitranscriptomics . The diversity of RNA molecules is achieved by the post-transcriptional biochemical modification of these nucleotides into distinct chemical entities that are structurally and functionally different from their unmodified counterparts .
  • Methods of Application: With the advent of technologies for next-generation sequencing (NGS) and improvements to liquid chromatography–mass spectrometry (LC-MS/MS), more than hundreds of various modifications have been characterized across all RNA species and domains of life .
  • Results or Outcomes: It is now widely appreciated that RNA modifications are significantly more numerous and common in cellular RNA than thought initially . The current release of the main database for cataloging RNA modifications, MODOMICS, lists slightly more than 300 such modifications .

Application in Estrogen Receptor Targeting

  • Summary of Application: 2’-C-methyluridine has been used in the modification of hammerhead ribozymes that target the estrogen receptor . Ribozymes are RNA molecules capable of catalyzing specific biochemical reactions, similar to the action of protein enzymes .
  • Methods of Application: The 2’-C-methyluridine modified hammerhead ribozyme is used in an attempt to understand the effect that the inclusion of the 2’-deoxy-2’-C-methyl nucleosides has on the ribozyme’s structure and function .
  • Results or Outcomes: The study provides insights into the potential of using 2’-C-methyluridine modified ribozymes in targeting specific receptors, such as the estrogen receptor, which could have implications in the treatment of diseases like breast cancer .

Future Directions

The future directions of 2’-C-methyluridine and similar compounds are likely to be influenced by the ongoing research into mRNA technology . The discovery of dynamic and reversible modifications in messenger RNA (mRNA) is opening new directions in RNA modification-mediated regulation of biological processes .

properties

IUPAC Name

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O6/c1-10(17)7(15)5(4-13)18-8(10)12-3-2-6(14)11-9(12)16/h2-3,5,7-8,13,15,17H,4H2,1H3,(H,11,14,16)/t5-,7-,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKORJKMMVZAOZ-VPCXQMTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333336
Record name 2'-C-methyluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-C-methyluridine

CAS RN

31448-54-1
Record name 2'-C-methyluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-C-methyluridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-C-methyluridine
Reactant of Route 2
2'-C-methyluridine
Reactant of Route 3
2'-C-methyluridine
Reactant of Route 4
2'-C-methyluridine
Reactant of Route 5
2'-C-methyluridine
Reactant of Route 6
2'-C-methyluridine

Citations

For This Compound
485
Citations
MJ Sofia, D Bao, W Chang, J Du… - Journal of medicinal …, 2010 - ACS Publications
… Figure 4 shows that for compounds 12, 14, and 47 2′-F,2′-C-methyluridine 5′-… 2′-F,2′-C-methyluridine 5′-triphosphate levels in primary hepatocytes of human, rat, dog…
Number of citations: 707 pubs.acs.org
AM Lam, E Murakami, C Espiritu… - Antimicrobial agents …, 2010 - Am Soc Microbiol
… In the case of PSI-6206, 2′-F-2′-C-methyluridine, the nucleoside cannot be converted to its monophosphate form because it is not a substrate for nucleoside kinases, including uridine…
Number of citations: 196 journals.asm.org
E Murakami, C Niu, H Bao… - Antimicrobial agents …, 2008 - Am Soc Microbiol
β-d-2′-Deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130) is a potent inhibitor of hepatitis C virus (HCV) RNA replication in an HCV replicon assay. The 5′-triphosphate of PSI-6130 is …
Number of citations: 153 journals.asm.org
C Pierra, A Amador, E Badaroux… - Collection of …, 2006 - cccc.uochb.cas.cz
… 1), and its somewhat less active uridine counterpart 2′-C-methyluridine 2 (Fig. 1), were … of 2′-C-methylcytidine and 2′-C-methyluridine as well as their xylofuranosyl derivatives. …
Number of citations: 19 cccc.uochb.cas.cz
G Wang, N Dyatkina, M Prhavc, C Williams… - Journal of medicinal …, 2019 - ACS Publications
We report the synthesis and biological evaluation of a series of 4′-fluoro-2′-C-substituted uridines. Triphosphates of the uridine analogues exhibited a potent inhibition of hepatitis C …
Number of citations: 37 pubs.acs.org
M Gallo, R Kretschmer‐Kazemi Far… - Chemistry & …, 2005 - Wiley Online Library
… With the aim of testing our hypothesis, we decided to introduce the 2'-Cmethyluridine, using the … NMR Analysis of 2'-C-methyluridine (results not shown) demonstrated that its preferred …
Number of citations: 8 onlinelibrary.wiley.com
L Robaldo, R Pontiggia, S Di Lella… - The Journal of …, 2013 - ACS Publications
… During the time scale of our simulation, the hydrogen bonds remain formed, and were not very influenced when 2′-C-methyluridine and (2′S)-2′-deoxy-2′-C-methyluridine were …
Number of citations: 6 pubs.acs.org
S Lemaire, I Houpis, R Wechselberger… - The Journal of …, 2011 - ACS Publications
Diastereoselective hydrogenation of 2′-deoxy-2′-exo-methyleneuridine was carried out under homogeneous conditions using a low loading of a chiral Rh catalyst. This, coupled with …
Number of citations: 25 pubs.acs.org
L Robaldo, JM Montserrat, AM Iribarren - Bioorganic & medicinal chemistry …, 2010 - Elsevier
The catalytic core of a 10-23 DNAzyme was modified using (2′R), (2′S)-2′-deoxy-2′-C-methyluridine and LNA-T. Catalytic activities under pseudo first order conditions were …
Number of citations: 25 www.sciencedirect.com
M Dellafiore, A Aviñó, A Alagia, JM Montserrat… - …, 2018 - Wiley Online Library
… It has also been established that incorporation of (2′S)-2′-deoxy-2′-C-methyluridine residues in RNA duplexes produced an important decrease in the melting point temperatures, …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.